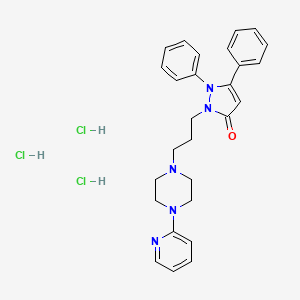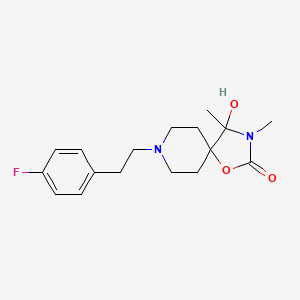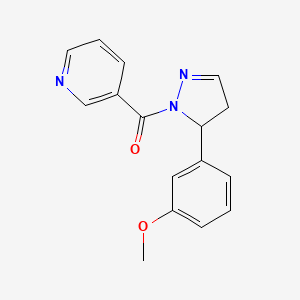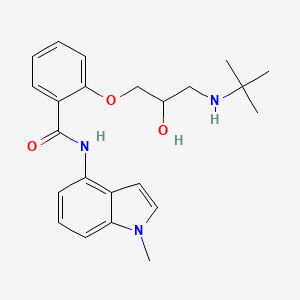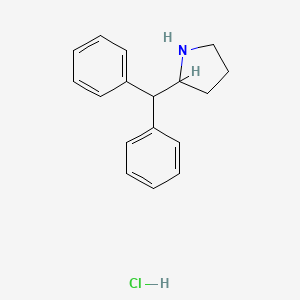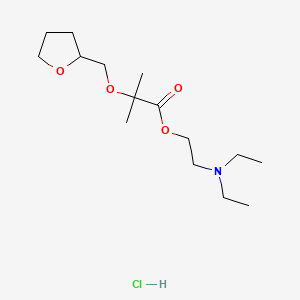
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride is a chemical compound with a complex structure that includes both diethylamino and oxolan-2-ylmethoxy groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride typically involves the reaction of 2-(diethylamino)ethyl chloride with 2-methyl-2-(oxolan-2-ylmethoxy)propanoic acid. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors and enzymes, modulating their activity. The oxolan-2-ylmethoxy group may enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of the oxolan-2-ylmethoxy group.
2-Chloro-N,N-diethylethylamine hydrochloride: Contains a chloro group instead of the oxolan-2-ylmethoxy group.
Uniqueness
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride is unique due to its combination of diethylamino and oxolan-2-ylmethoxy groups, which confer specific chemical and biological properties. This makes it particularly useful in applications requiring both solubility and reactivity .
Properties
CAS No. |
94328-33-3 |
|---|---|
Molecular Formula |
C15H30ClNO4 |
Molecular Weight |
323.85 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-methyl-2-(oxolan-2-ylmethoxy)propanoate;hydrochloride |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-16(6-2)9-11-19-14(17)15(3,4)20-12-13-8-7-10-18-13;/h13H,5-12H2,1-4H3;1H |
InChI Key |
PHEQKVQNONWFRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C)(C)OCC1CCCO1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


